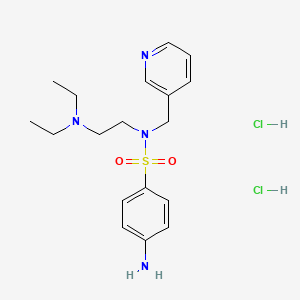
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride is a synthetic compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in the treatment of bacterial infections
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with sulfanilamide, which is reacted with 2-diethylaminoethyl chloride and 3-pyridylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. Continuous monitoring and control of temperature, pressure, and pH are crucial to ensure consistent product quality.
化学反応の分析
Types of Reactions
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of bacterial infections and other medical conditions.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride involves the inhibition of bacterial enzyme activity. The compound targets the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for the treatment of various bacterial infections.
Uniqueness
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride is unique due to its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides
特性
CAS番号 |
102395-81-3 |
|---|---|
分子式 |
C18H28Cl2N4O2S |
分子量 |
435.4 g/mol |
IUPAC名 |
4-amino-N-[2-(diethylamino)ethyl]-N-(pyridin-3-ylmethyl)benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C18H26N4O2S.2ClH/c1-3-21(4-2)12-13-22(15-16-6-5-11-20-14-16)25(23,24)18-9-7-17(19)8-10-18;;/h5-11,14H,3-4,12-13,15,19H2,1-2H3;2*1H |
InChIキー |
UPXVCTMYKJROQM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


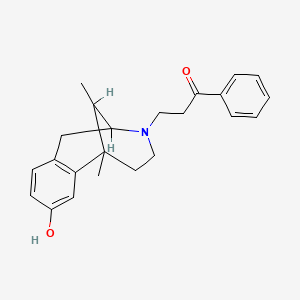
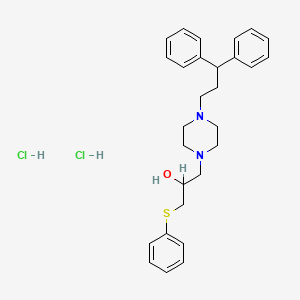
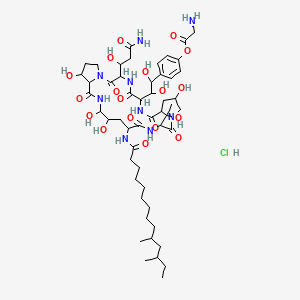
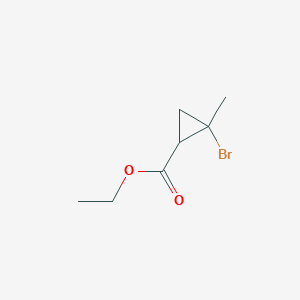
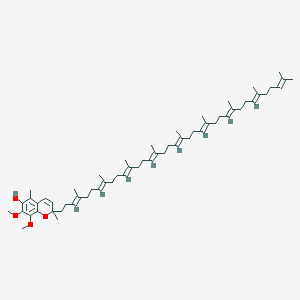
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
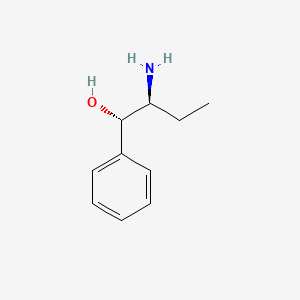
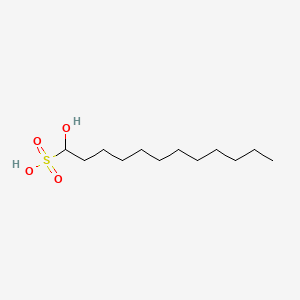
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)
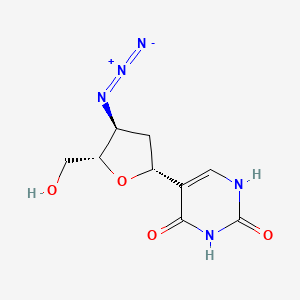
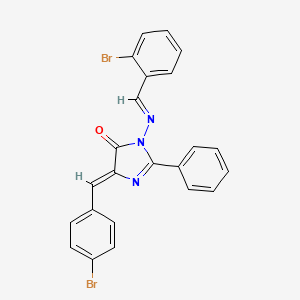
![2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile](/img/structure/B12787330.png)
![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
